molecular formula C19H12N2O2S B2595700 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2319897-19-1

2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2595700
CAS No.: 2319897-19-1
M. Wt: 332.38
InChI Key: CDKNJMYSIFRAID-UHFFFAOYSA-N
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Description

2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex heterocyclic compound that features a unique fusion of naphthothiazole and isoindole-dione structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate naphthyl and thiazole derivatives under controlled conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic ring system .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, alkyl, or aryl groups into the molecule .

Scientific Research Applications

2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthothiazole and isoindole derivatives, such as:

Uniqueness

What sets 2-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2,3-dihydro-1H-isoindole-1,3-dione apart is its unique fusion of naphthothiazole and isoindole-dione structures, which imparts distinct chemical and biological properties. This fusion enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O2S/c22-17-13-7-3-4-8-14(13)18(23)21(17)19-20-16-12-6-2-1-5-11(12)9-10-15(16)24-19/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKNJMYSIFRAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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